molecular formula C12H11ClN2O B3346594 6-Chloro-4-ethoxy-3-phenylpyridazine CAS No. 121105-90-6

6-Chloro-4-ethoxy-3-phenylpyridazine

Cat. No.: B3346594
CAS No.: 121105-90-6
M. Wt: 234.68 g/mol
InChI Key: ANSYJUXVOQCBME-UHFFFAOYSA-N
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Description

6-Chloro-4-ethoxy-3-phenylpyridazine is an organic compound featuring a pyridazine heterocycle substituted with chlorine, ethoxy, and phenyl functional groups. The pyridazine ring is a nitrogen-containing heteroaromatic system known for its unique physicochemical properties, including a high dipole moment that can influence π-π stacking interactions with biological targets, and robust hydrogen-bonding capacity, making it a valuable scaffold in medicinal chemistry and drug discovery . The specific substitution pattern on this pyridazine core offers researchers a versatile building block for synthetic chemistry, particularly in the development of novel pharmacologically active molecules. While specific biological data for this compound is limited, its structural features are of significant research interest. Pyridazine-based compounds have garnered attention for their applications in molecular recognition and have been successfully incorporated into FDA-approved drugs, such as the gonadotropin-releasing hormone receptor antagonist relugolix and the TYK2 inhibitor deucravacitinib . The presence of a chlorine atom at the 6-position and an ethoxy group at the 4-position provides reactive handles for further synthetic modification via cross-coupling reactions or nucleophilic substitutions, enabling the exploration of structure-activity relationships in lead optimization campaigns. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic procedures for humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle this material in accordance with all applicable laboratory safety regulations.

Properties

IUPAC Name

6-chloro-4-ethoxy-3-phenylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClN2O/c1-2-16-10-8-11(13)14-15-12(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANSYJUXVOQCBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NN=C1C2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559309
Record name 6-Chloro-4-ethoxy-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121105-90-6
Record name 6-Chloro-4-ethoxy-3-phenylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-4-ethoxy-3-phenylpyridazine typically involves the reaction of 4-ethoxy-3-phenylpyridazine with a chlorinating agent. One common method includes the use of thionyl chloride (SOCl2) under reflux conditions to introduce the chlorine atom at the 6-position of the pyridazine ring.

Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of corresponding pyridazine N-oxides.

    Reduction: Formation of 6-ethoxy-3-phenylpyridazine.

    Substitution: Formation of 6-substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Chloro-4-ethoxy-3-phenylpyridazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4-ethoxy-3-phenylpyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, leading to distinct chemical behaviors:

Compound Name Substituents Key Properties Reference
6-Chloro-4-ethoxy-3-phenylpyridazine Cl (C6), -OCH₂CH₃ (C4), Ph (C3) Moderate lipophilicity; used in Suzuki couplings for drug discovery
3-Chloro-4-methyl-6-phenylpyridazine Cl (C3), -CH₃ (C4), Ph (C6) Lower steric hindrance; methyl group enhances metabolic stability
6-Chloro-3-methoxypyridazine-4-carboxylic acid Cl (C6), -OCH₃ (C3), -COOH (C4) Acidic due to -COOH; methoxy group reduces steric bulk compared to ethoxy
4-(Chloromethyl)-6-(difluoromethyl)-3-methoxypyridazine ClCH₂ (C4), CF₂H (C6), -OCH₃ (C3) High electrophilicity; difluoromethyl enhances bioavailability
6-Chloro-4-ethynylpyridazin-3-amine Cl (C6), -C≡CH (C4), -NH₂ (C3) Ethynyl group enables click chemistry; amine facilitates hydrogen bonding

Table 1 : Structural and functional comparisons of this compound analogs.

Physicochemical Properties

  • Molecular Weight :
    • This compound: ~248.7 g/mol (estimated).
    • 6-Chloro-4-ethynylpyridazin-3-amine: 153.57 g/mol (lower due to absence of phenyl/ethoxy) .
  • Solubility : Ethoxy and phenyl groups enhance lipophilicity compared to methoxy or carboxylic acid derivatives .

Q & A

Basic: What are the recommended synthetic routes for 6-Chloro-4-ethoxy-3-phenylpyridazine, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves nucleophilic substitution or coupling reactions. For example, replacing a chlorine atom in pyridazine precursors (e.g., 3,6-dichloropyridazine) with an ethoxy group using sodium ethoxide under reflux in anhydrous ethanol . Optimization includes:

  • Temperature Control: Maintain 60–80°C to balance reaction rate and side-product formation.
  • Catalyst Screening: Use phase-transfer catalysts (e.g., TBAB) to enhance substitution efficiency.
  • Purification: Employ column chromatography (silica gel, hexane/ethyl acetate gradient) for isolating the product.
    Validation: Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm purity via HPLC (>95%) .

Basic: Which analytical techniques are critical for structural characterization of this compound?

Methodological Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group δ ~1.3 ppm for CH₃, δ ~4.0 ppm for OCH₂). Aromatic protons in phenyl and pyridazine rings appear as distinct multiplet patterns .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]+ at m/z 275.0821 for C₁₂H₁₁ClN₂O).
  • X-ray Crystallography: Resolve crystal packing and confirm stereoelectronic effects (e.g., dihedral angles between phenyl and pyridazine rings) .

Advanced: How does the chlorine atom at position 6 influence reactivity in cross-coupling reactions?

Methodological Answer:
The C6 chlorine acts as a leaving group, enabling Suzuki-Miyaura couplings. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or PdCl₂(dppf) in DMF/H₂O (3:1) at 90°C.
  • Substrate Scope: Aryl boronic acids with electron-withdrawing groups (e.g., -NO₂) yield higher conversions (~85%) due to enhanced electrophilicity at C6.
  • Competing Pathways: Monitor for dechlorination side reactions via GC-MS; use excess K₂CO₃ to suppress .

Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?

Methodological Answer:

  • Structural Modifications: Synthesize derivatives by varying substituents (e.g., replace ethoxy with methoxy or amino groups) .
  • Assay Design: Test kinase inhibition (IC₅₀) using ATP-binding assays (e.g., ADP-Glo™ Kinase Assay).
  • Data Analysis: Use multivariate regression to correlate substituent electronic parameters (Hammett σ) with activity. Example: Increased electron density at C4 (ethoxy vs. chloro) enhances PDE4 inhibition .

Advanced: How should researchers address contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Compare NMR data with computed chemical shifts (DFT/B3LYP/6-31G*) to resolve ambiguities in aromatic proton assignments .
  • Dynamic Effects: For split signals in ¹H NMR (e.g., rotamers), perform variable-temperature NMR (-20°C to 60°C) to coalesce peaks.
  • Supplementary Techniques: Use NOESY to confirm spatial proximity of ethoxy and phenyl groups .

Advanced: What computational methods are suitable for predicting the compound’s interactions with biological targets?

Methodological Answer:

  • Molecular Docking: Use AutoDock Vina with crystal structures of target proteins (e.g., PDE4B, PDB: 1XMY). Parameterize chlorine’s van der Waals radius (1.8 Å) and partial charge (-0.15 e).
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å).
  • Free Energy Calculations: Compute ΔG binding via MM-PBSA, focusing on hydrophobic contributions from the phenyl group .

Advanced: What strategies mitigate challenges in scaling up the synthesis?

Methodological Answer:

  • Solvent Optimization: Replace DMF with cyclopentyl methyl ether (CPME) for safer, greener processing .
  • Flow Chemistry: Use microreactors to control exotherms in chlorination steps.
  • Crystallization: Seed with pure product in ethyl acetate/heptane to improve yield (75% → 88%) and reduce impurities .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, chemical goggles, and lab coats. Use fume hoods for powder handling .
  • Spill Management: Absorb with vermiculite; avoid aqueous washes to prevent hydrolysis.
  • Storage: Keep in amber vials under argon at -20°C to prevent photodegradation and oxidation .

Advanced: How can stability studies be designed to assess degradation pathways?

Methodological Answer:

  • Forced Degradation: Expose to 40°C/75% RH for 4 weeks. Monitor via UPLC-PDA for hydrolytic cleavage (e.g., loss of ethoxy group at tR 8.2 min).
  • Oxidative Stress: Treat with 3% H₂O₂; identify quinazoline derivatives via LC-MS/MS.
  • Mechanistic Insight: Use DFT to model hydrolysis transition states (e.g., SNAr at C6) .

Advanced: What in vitro assays are optimal for evaluating its potential as a kinase inhibitor?

Methodological Answer:

  • Kinase Profiling: Use SelectScreen™ against a 50-kinase panel. Prioritize IC₅₀ determination for JAK2 and CDK2.
  • Cellular Assays: Treat HEK293T cells (10 µM, 24 hr) and quantify phospho-targets via Western blot (e.g., pSTAT5 for JAK2 inhibition).
  • Counter-Screens: Test selectivity against off-targets (e.g., EGFR) to minimize toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Chloro-4-ethoxy-3-phenylpyridazine
Reactant of Route 2
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6-Chloro-4-ethoxy-3-phenylpyridazine

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